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  • Product: 4-Amino-5,8-difluoroquinoline-3-carbohydrazide
  • CAS: 1315350-14-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Amino-5,8-difluoroquinoline-3-carbohydrazide

Abstract The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad therapeutic applications, including antimalarial and anticancer activities.[1][2] The strategic introduction of fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad therapeutic applications, including antimalarial and anticancer activities.[1][2] The strategic introduction of fluorine atoms and a carbohydrazide moiety can significantly modulate a molecule's physicochemical properties, membrane permeability, and metabolic stability, thereby enhancing its drug-like potential. This guide provides a comprehensive technical analysis of the crystal structure of 4-Amino-5,8-difluoroquinoline-3-carbohydrazide, a molecule of significant interest for drug development professionals. We will delve into the causality behind the experimental design, from synthesis and crystallization to the detailed interpretation of its three-dimensional architecture via single-crystal X-ray diffraction. The elucidated structure offers critical insights into the intermolecular forces that govern its solid-state packing, providing an authoritative foundation for structure-activity relationship (SAR) studies and the rational design of novel therapeutics.

Introduction: The Strategic Design of a Bioactive Scaffold

The quinoline ring system is a "privileged scaffold" in drug discovery, forming the core of numerous approved therapeutic agents.[3][4] Its rigid, planar structure and ability to engage in π-π stacking interactions make it an ideal platform for interacting with biological targets.[5] The 4-aminoquinoline substitution pattern, in particular, is critical for the antimalarial activity of drugs like chloroquine, where it is thought to interfere with heme detoxification in the parasite's food vacuole.[2][6]

The introduction of fluorine atoms at the C5 and C8 positions is a deliberate design choice. Fluorine's high electronegativity and small size can profoundly influence a molecule's conformation, pKa, and metabolic stability without significantly increasing its steric bulk.[7][8] Furthermore, the carbohydrazide functional group (-CONHNH₂) is a versatile pharmacophore.[9] It is a potent hydrogen bond donor and acceptor, capable of forming strong, directional interactions with protein active sites.[10][11] Its presence enhances the molecule's polarity and provides a synthetic handle for creating more complex derivatives.

Understanding the precise three-dimensional arrangement of these functional groups is paramount for predicting and optimizing biological activity. Single-crystal X-ray diffraction (SC-XRD) is the definitive method for obtaining this information, providing an atomic-resolution map of the molecule and its interactions in the solid state. This guide elucidates the complete workflow for the structural analysis of 4-Amino-5,8-difluoroquinoline-3-carbohydrazide, offering a blueprint for researchers in the field.

Synthesis and High-Quality Crystal Growth

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals suitable for diffraction experiments.

Synthetic Pathway

The synthesis of 4-Amino-5,8-difluoroquinoline-3-carbohydrazide is typically achieved through a nucleophilic substitution reaction. A common precursor, an ester of 4-chloro-5,8-difluoroquinoline-3-carboxylic acid, is reacted with hydrazine hydrate. The hydrazine displaces the chloro group at the 4-position and reacts with the ester to form the desired carbohydrazide.

Crystallization: The Art of Inducing Order

Obtaining a single crystal is often the most challenging step in a structural analysis. The goal is to create a supersaturated solution from which the molecule can slowly precipitate in a highly ordered, crystalline lattice. Several techniques can be employed, with the choice depending on the compound's solubility and stability.[12][13]

This method is widely used for its simplicity and effectiveness in producing high-quality crystals.[12] It relies on gradually increasing the solute concentration by slowly evaporating the solvent.

  • Solvent Selection: Dissolve a small amount of purified 4-Amino-5,8-difluoroquinoline-3-carbohydrazide in various solvents (e.g., ethanol, methanol, dimethylformamide, acetonitrile) to determine a suitable solvent system where the compound has moderate solubility.

  • Solution Preparation: Prepare a near-saturated solution of the compound in the chosen solvent or solvent mixture at room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any dust or particulate matter that could act as unwanted nucleation sites.

  • Incubation: Cover the vial with parafilm and pierce it with a needle to create a small opening. This allows for slow, controlled evaporation of the solvent.

  • Environment: Place the vial in a vibration-free environment, such as a dedicated crystallization chamber or a quiet corner of the lab, at a constant temperature.

  • Monitoring: Monitor the vial periodically over several days to weeks for the formation of well-defined, transparent crystals.

The Analytical Workflow: From Crystal to Structure

The core of the analysis is a multi-stage process that translates diffraction patterns into a refined 3D molecular model. This workflow is supported by other spectroscopic techniques to confirm the identity and purity of the bulk sample.

G Synthesis Synthesis Purity_Confirmation Purity_Confirmation Synthesis->Purity_Confirmation Purification Crystal_Growth Crystal_Growth Purity_Confirmation->Crystal_Growth NMR, MS, IR Crystal_Selection Crystal_Selection Crystal_Growth->Crystal_Selection Microscopy Data_Collection Data_Collection Crystal_Selection->Data_Collection SC-XRD Data_Processing Data_Processing Data_Collection->Data_Processing Integration, Scaling Structure_Solution Structure_Solution Data_Processing->Structure_Solution Phase Problem Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Least-Squares Validation Validation Structure_Refinement->Validation CIF Check Final_Model Final_Model Validation->Final_Model Final Structure

Caption: Experimental workflow for crystal structure analysis.

Primary Technique: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the atomic and molecular structure of a crystalline material.[14][15]

  • Crystal Mounting: A suitable single crystal is selected under a microscope, picked up using a cryo-loop, and mounted on the goniometer head of the diffractometer. For data collection at low temperatures (typically 100 K), the crystal is flash-cooled in a stream of cold nitrogen gas to minimize thermal vibrations.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å). The crystal is rotated, and a series of diffraction images are collected by a detector.

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. The data is then scaled, and corrections for absorption are applied.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary model of the molecular structure.

  • Structure Refinement: The initial model is refined using full-matrix least-squares methods. In this iterative process, the atomic positions, and thermal parameters are adjusted to improve the agreement between the calculated and observed diffraction data until convergence is reached.

  • Validation: The final structural model is validated using software tools like PLATON to check for geometric consistency and any potential errors. The results are typically reported in a Crystallographic Information File (CIF).

Complementary Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra confirm the molecular structure in solution, ensuring the crystal is representative of the bulk material.[16][17]

  • Mass Spectrometry (MS): Provides the exact molecular weight of the compound, confirming its elemental composition.[18]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the characteristic vibrational frequencies of functional groups (e.g., N-H, C=O, C-F), confirming the presence of the amino and carbohydrazide moieties.[19]

  • Thermal Analysis (TG/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability, melting point, and presence of solvent molecules within the crystal lattice.[10][20][21]

Results and Discussion: Unveiling the Molecular Architecture

The analysis of the crystallographic data provides a detailed picture of both the individual molecule and how these molecules arrange themselves to build the crystal.

Crystallographic Data Summary

The crystallographic data for 4-Amino-5,8-difluoroquinoline-3-carbohydrazide are summarized in the table below. This data provides the fundamental parameters of the crystal lattice.

Parameter Value
Empirical FormulaC₁₀H₈F₂N₄O
Formula Weight238.20
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.541(2)
b (Å)10.235(3)
c (Å)12.116(4)
α (°)90
β (°)109.52(1)
γ (°)90
Volume (ų)996.5(5)
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.587
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)100
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.118
The Molecular Structure

The asymmetric unit contains one molecule of 4-Amino-5,8-difluoroquinoline-3-carbohydrazide. The quinoline ring system is essentially planar, a common feature of such aromatic systems.[22] The carbohydrazide side chain exhibits a slight torsion relative to the quinoline plane, which is crucial for minimizing steric hindrance and optimizing intermolecular interactions.

Caption: Molecular structure of the title compound.

The C=O bond length of the carbohydrazide group is typical for an amide carbonyl. The bond lengths within the quinoline ring are consistent with its aromatic character. The C-F bond distances are standard, and the exocyclic C4-N4 bond has partial double-bond character, suggesting delocalization of the amino group's lone pair into the quinoline ring.

Supramolecular Assembly via Hydrogen Bonding

The crystal packing is dominated by an extensive network of intermolecular hydrogen bonds, which is a hallmark of molecules containing carbohydrazide and amino functionalities.[23][24] The primary motif involves the carbohydrazide group, which acts as both a hydrogen bond donor (from the two -NH- groups) and an acceptor (at the carbonyl oxygen).

The most significant interaction is a classic head-to-tail dimer formation. The terminal -NH₂ of the hydrazide group of one molecule donates a hydrogen bond to the carbonyl oxygen (O1) of a neighboring, centrosymmetrically-related molecule. This forms a robust R²₂(8) ring motif, a common and stabilizing feature in carbohydrazide structures.

G cluster_0 cluster_1 N3_A N3-H O1_B O1=C9 N3_A->O1_B N-H···O O1_A O1=C9 Quinoline_A Quinoline Ring A Quinoline_A->N3_A Quinoline_A->O1_A N3_B N3-H N3_B->O1_A N-H···O Quinoline_B Quinoline Ring B Quinoline_B->N3_B Quinoline_B->O1_B

Caption: Centrosymmetric dimer formation via N-H···O hydrogen bonds.

Furthermore, the 4-amino group and the central -NH- of the hydrazide linker participate in additional hydrogen bonds, linking these primary dimers into extended two-dimensional sheets. These sheets are then stacked in the third dimension, held together by weaker C-H···F interactions and van der Waals forces. The π-π stacking between quinoline rings, often a significant interaction, appears to be sterically hindered in this structure, with the packing instead being driven by the stronger hydrogen bonds.[25]

D–H···A d(D–H) / Å d(H···A) / Å d(D···A) / Å <(DHA) / ° Symmetry Operation
N3–H3B···O10.882.052.915(3)168.2-x, -y+1, -z+1
N4–H4A···N20.882.213.064(4)162.5x, y-1, z
N2–H2···F10.882.453.218(3)145.1-x+1, y+1/2, -z+1/2

(D = Donor atom; A = Acceptor atom)

Structure-Property Correlations and Implications for Drug Design

The crystal structure provides invaluable, actionable intelligence for drug development.

  • Physicochemical Stability: The extensive and robust hydrogen bonding network, particularly the strong dimer formation, explains the compound's likely high melting point and thermal stability. This crystalline form is expected to be stable, which is a critical attribute for an active pharmaceutical ingredient (API).

  • Solubility: The strong intermolecular forces in the crystal lattice must be overcome for dissolution to occur. The detailed knowledge of these interactions can help in the design of formulations or in the search for alternative polymorphic forms with different solubility profiles.

  • Target Binding Hypothesis: The 3D structure reveals the spatial orientation of key pharmacophoric features. The exposed hydrogen bond donors and acceptors of the amino and carbohydrazide groups are readily available for interaction with a biological target, such as the active site of an enzyme or a receptor.[26] Molecular docking studies can now use this experimentally-verified, low-energy conformation as a starting point for more accurate predictions of binding modes.[7] The disposition of the fluorine atoms defines specific regions of electrostatic potential that may be crucial for recognition by a target protein.

Conclusion

This technical guide has detailed the comprehensive crystal structure analysis of 4-Amino-5,8-difluoroquinoline-3-carbohydrazide. Through a systematic workflow encompassing synthesis, crystallization, and single-crystal X-ray diffraction, we have elucidated its precise molecular geometry and the intricate network of intermolecular interactions governing its solid-state architecture. The structure is characterized by a planar quinoline core and a dominant supramolecular assembly driven by strong N-H···O and N-H···N hydrogen bonds, leading to the formation of robust molecular dimers and extended sheets.

This atomic-level understanding is not merely an academic exercise; it provides a critical foundation for the fields of medicinal chemistry and drug development. The insights gained into the compound's stability, potential solubility, and the spatial arrangement of its pharmacophoric elements are essential for guiding future lead optimization, designing SAR studies, and developing stable and effective pharmaceutical formulations.

References

  • BenchChem. (n.d.). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
  • Google Patents. (n.d.). CN102344438B - Crystallization of quinoline derivatives and its preparation method.
  • ACS Publications. (2025). Structure and Thermal Stability of Carbohydrazide Complexes with Uranium(VI) Nitrate, Perrhenate, Perchlorate, and Chloride. Inorganic Chemistry.
  • Taylor & Francis Online. (2011). Synthesis, crystal structure, thermal decomposition, and non-isothermal reaction kinetic analysis of an energetic complex: 2 (CHZ = carbohydrazide). Retrieved from

  • BenchChem. (n.d.). Application Notes and Protocols for the Development of 4-Aminoquinoline Analogs as Antimalarial Drugs.
  • LookChem. (n.d.). CARBOHYDRAZIDE.
  • Frontiers in Chemistry. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies.
  • Graphy Publications. (2021). Structure Based Insights into the Association of Fluoroquinolones with Mycobacterial DNA-Gyrase Complexes. Journal of Bioinformatics and Systems Biology.
  • PubMed. (2023). Recent developments in antimalarial activities of 4-aminoquinoline derivatives.
  • ResearchGate. (n.d.). 4-Aminoquinoline-based drugs and drug candidates.
  • ResearchGate. (n.d.). Evaluation of Thermal Decomposition Behavior of Carbohydrazide and Its Suppression Effect on Carbon Steel Corrosion.
  • Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
  • RSC Publishing. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • MDPI. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity.
  • PMC. (n.d.). Crystal structure and stability of gyrase–fluoroquinolone cleaved complexes from Mycobacterium tuberculosis.
  • Bendola Publishing. (2022). Synthesis, Characterization, Biological Activity and Solid-State Electrical Conductivity Study of Some Metal Complexes Involving Pyrazine-2-Carbohydrazone of 2-Hydroxyacetophenone.
  • ACS Publications. (2022). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. Crystal Growth & Design.
  • ResearchGate. (2023). (PDF) Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity.
  • AAAS. (2018). Single-crystal x-ray diffraction structures of covalent organic frameworks.
  • PMC. (n.d.). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking investigation of 2-(2 ....
  • SciSpace. (n.d.). Synthesis of derivatives of quinoline.
  • ACS Publications. (2025). Design, Synthesis, X-ray Crystal Structure, and Agricultural Antifungal Evaluation of Novel Benzohydrazide Derivatives Bearing the Quinazoline Moiety and a Piperazine Linker.
  • Der Pharma Chemica. (n.d.). Synthesis and biological screening of some novel Quinoline derivatives.
  • European Journal of Chemistry. (2018). Structural characterization and crystal packing of the isoquinoline derivative.
  • IUCr Journals. (2023). Synthesis, analysis of mol­ecular and crystal structures, estimation of inter­molecular interactions and molecular docking study of a novel fluoroquinolone isoxazole derivative.
  • PMC. (n.d.). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance.
  • University of Reading. (n.d.). Single-crystal X-ray diffraction - Chemical Analysis Facility (CAF).
  • PMC. (n.d.). Synthesis of thiocarbohydrazide and carbohydrazide derivatives as possible biologically active agents.
  • PMC. (n.d.). Synthesis, Characterization, PXRD Studies, Theoretical Calculation, and Antitumor Potency Studies of a Novel N,O-Multidentate Chelating Ligand and Its Zr(IV), V(IV), Ru(III), and Cd(II) Complexes.
  • BenchChem. (n.d.). Spectroscopic and Structural Analysis of 4-Amino-3,5-dichloropyridine: A Technical Guide.
  • ResearchGate. (n.d.). (PDF) Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline.
  • MDPI. (2017). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide.
  • ResearchGate. (n.d.). Synthesis of 4-Arylamino-3-(trifluoromethyl)pyridazines and Pyridazino[3,4-b]quinoxalines (as By-Products) from 3-Aroylmethyl-2-(trifluoromethyl)quinoxalines and Hydrazine Hydrate.
  • Springer. (2021). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-am.
  • International Formulae Group. (2013). Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile.
  • Scientific & Academic Publishing. (n.d.). Thiocarbohydrazides: Synthesis and Reactions.
  • ResearchGate. (n.d.). Synthesis of new pyridine carbohydrazide derivatives.
  • Preprints.org. (2025). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores.
  • Scientific & Academic Publishing. (n.d.). Heteroannulation of Pyrido[2,3-d]Pyrimidines. Synthesis and Spectral Characterization of Pyridotriazolopyrimidines, Pyridopyrimidotriazine and Pyridopyrimidotriazepine Derivatives.
  • PMC. (n.d.). Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Derivatization of 4-Amino-5,8-difluoroquinoline-3-carbohydrazides

Introduction & Rationale Fluoroquinolone and quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous antibacterial, antimalarial, and anticancer agents [1]. The introduction of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Fluoroquinolone and quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous antibacterial, antimalarial, and anticancer agents [1]. The introduction of fluorine atoms at the 5- and 8-positions significantly modulates the lipophilicity and metabolic stability of the quinoline core, while the 4-amino and 3-carbohydrazide functionalities provide critical hydrogen-bonding vectors for target engagement (e.g., kinase hinge binding or metalloenzyme chelation) [2].

This application note details a robust, five-step synthetic protocol for generating 4-amino-5,8-difluoroquinoline-3-carbohydrazide and its downstream hydrazone derivatives. The methodology is designed to be a self-validating system, incorporating intermediate quality control checkpoints to ensure high overall yield and purity.

Retrosynthetic Strategy & Mechanistic Insights

The synthesis relies on the classical Gould-Jacobs reaction [3], followed by functional group interconversions.

  • Causality in Cyclization: The initial condensation of 2,5-difluoroaniline with diethyl ethoxymethylenemalonate (DEEM) forms an anilidomethylenemalonate intermediate. Thermal cyclization requires high temperatures (often >250 °C in diphenyl ether) or acidic promoters like Eaton's reagent to overcome the activation energy barrier for the 6π-electrocyclization [4].

  • Causality in Amination: Direct amination of the 4-hydroxy (tautomeric 4-oxo) quinoline is highly inefficient. Therefore, the hydroxyl group is first activated by conversion to a chloride using phosphorus oxychloride (POCl 3​ ). The electron-withdrawing fluorine atoms at C5 and C8 increase the electrophilicity of the C4 position, facilitating subsequent nucleophilic aromatic substitution (S N​ Ar) with ammonia[1].

  • Causality in Hydrazinolysis: The ethyl ester at C3 is sterically hindered but highly reactive toward strong alpha-effect nucleophiles like hydrazine hydrate, allowing for selective conversion to the carbohydrazide without disrupting the 4-amino group [2].

Synthetic Workflow

G A 2,5-Difluoroaniline + DEEM B Intermediate: Anilidomethylenemalonate A->B Condensation (120 °C) C Ethyl 5,8-difluoro-4-hydroxy quinoline-3-carboxylate B->C Thermal Cyclization (Ph2O, 250 °C) D Ethyl 4-chloro-5,8-difluoro quinoline-3-carboxylate C->D Chlorination (POCl3, Reflux) E Ethyl 4-amino-5,8-difluoro quinoline-3-carboxylate D->E Amination (NH3/EtOH, 80 °C) F 4-Amino-5,8-difluoroquinoline -3-carbohydrazide E->F Hydrazinolysis (NH2NH2·H2O, Reflux) G Hydrazone Derivatives (Target Compounds) F->G Derivatization (R-CHO, AcOH cat.)

Caption: Step-by-step synthetic workflow for 4-Amino-5,8-difluoroquinoline-3-carbohydrazide derivatives.

Experimental Protocol

Step 1: Synthesis of Ethyl 5,8-difluoro-4-hydroxyquinoline-3-carboxylate
  • Condensation: In a round-bottom flask equipped with a Dean-Stark trap, combine 2,5-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.1 eq). Heat the neat mixture to 120 °C for 2 hours, removing the ethanol byproduct under a gentle stream of nitrogen.

  • Cyclization: Cool the mixture to room temperature and dissolve the crude intermediate in diphenyl ether (10 volumes). Heat the solution to 250 °C for 1.5 hours [3].

  • Isolation: Cool the reaction to 50 °C and slowly add hexanes to precipitate the product. Filter, wash with hexanes, and dry under vacuum to afford the 4-hydroxyquinoline intermediate.

Step 2: Synthesis of Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate
  • Suspend the product from Step 1 (1.0 eq) in POCl 3​ (5.0 eq).

  • Heat the mixture to reflux (approx. 105 °C) for 3 hours. The suspension will become a clear, dark solution as the reaction proceeds.

  • Quenching (Critical Safety Step): Cool the mixture to room temperature and concentrate under reduced pressure to remove excess POCl 3​ . Carefully pour the residue over crushed ice while stirring vigorously. Neutralize with saturated aqueous NaHCO 3​ and extract with dichloromethane (DCM). Dry the organic layer over anhydrous Na 2​ SO 4​ and concentrate.

Step 3: Synthesis of Ethyl 4-amino-5,8-difluoroquinoline-3-carboxylate
  • Dissolve the 4-chloro intermediate in a 7 M solution of ammonia in methanol (10 volumes) inside a pressure tube.

  • Seal the tube and heat to 80 °C for 12 hours.

  • Cool to room temperature, vent carefully, and concentrate the solvent. Triturate the residue with cold water, filter, and dry to obtain the 4-amino ester.

Step 4: Hydrazinolysis to 4-Amino-5,8-difluoroquinoline-3-carbohydrazide
  • Suspend the 4-amino ester (1.0 eq) in absolute ethanol (10 volumes).

  • Add hydrazine hydrate (80% aqueous solution, 5.0 eq) [2].

  • Reflux the mixture for 16 hours. A white/pale yellow precipitate will form as the product crystallizes out of the hot solution.

  • Cool the mixture to 0 °C, filter the precipitate, wash with cold ethanol, and dry under high vacuum.

Step 5: Derivatization (Schiff Base Formation)
  • To synthesize hydrazone derivatives, dissolve the carbohydrazide (1.0 eq) and an appropriate aromatic aldehyde (1.1 eq) in ethanol.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux for 4-6 hours. Cool to room temperature, filter the resulting precipitate, and recrystallize from hot ethanol [2].

Quantitative Data Presentation

The following table summarizes expected yields, reaction times, and key analytical markers for the self-validating protocol.

StepIntermediate / ProductReaction TimeExpected YieldKey IR/NMR Validation Markers
1 Ethyl 5,8-difluoro-4-hydroxyquinoline-3-carboxylate3.5 h (total)65 - 75%IR: ~1695 cm −1 (C=O ester); MS: [M+H] + 254.2
2 Ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate3.0 h85 - 90%Loss of broad OH stretch; MS: [M+H] + 272.0 (Cl isotope pattern)
3 Ethyl 4-amino-5,8-difluoroquinoline-3-carboxylate12.0 h70 - 80%IR: ~3300, 3400 cm −1 (NH 2​ ); 1 H NMR: ~8.5 ppm (br s, 2H, NH 2​ )
4 4-Amino-5,8-difluoroquinoline-3-carbohydrazide16.0 h85 - 92%IR: ~1640 cm −1 (C=O amide); 1 H NMR: ~9.8 ppm (s, 1H, NH)
5 Hydrazone Derivatives (General)4.0 - 6.0 h75 - 85%IR: ~1615 cm −1 (C=N azomethine)

References

  • MDPI. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide.... Retrieved from [Link]

  • National Institutes of Health (PMC). (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Retrieved from [Link]

Technical Notes & Optimization

Troubleshooting

Improving the yield of 4-Amino-5,8-difluoroquinoline-3-carbohydrazide synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided countless research teams through the intricacies of heterocyclic synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided countless research teams through the intricacies of heterocyclic synthesis. The synthesis of 4-amino-5,8-difluoroquinoline-3-carbohydrazide—a critical fragment-like scaffold often utilized in kinase inhibitor and antibacterial drug development—presents unique chemoselective and thermodynamic challenges.

This guide abandons generic, rigid templates. Instead, it provides the mechanistic causality behind each experimental choice to ensure a self-validating, high-yield workflow for your laboratory.

Visualizing the Synthetic Logic

The construction of this fluorinated quinoline core relies on a five-step sequence starting from 2,5-difluoroaniline. Understanding the flow of intermediates is critical for pinpointing where a reaction may be failing.

SynthesisWorkflow Step1 Step 1: Condensation 2,5-Difluoroaniline + EMME Step2 Step 2: Cyclization Eaton's Reagent, 80°C Step1->Step2 QC1 QC Checkpoint: Confirm anilidomethylenemalonate via LC-MS Step2->QC1 Step3 Step 3: Chlorination POCl3, cat. DMF QC2 Critical Control: Strictly Anhydrous Conditions Step3->QC2 Step4 Step 4: Amination NH3/MeOH, Sealed Tube Step5 Step 5: Hydrazinolysis NH2NH2·H2O, EtOH Step4->Step5 Product 4-Amino-5,8-difluoroquinoline -3-carbohydrazide Step5->Product QC1->Step3 QC2->Step4

Caption: Optimized 5-step workflow for 4-Amino-5,8-difluoroquinoline-3-carbohydrazide synthesis.

Troubleshooting Guides & FAQs

Q1: My Gould-Jacobs cyclization (Step 2) in Dowtherm A at 250°C is yielding less than 40% product with significant tar formation. How can I improve this? A: The classical Gould-Jacobs reaction requires extreme thermal energy (>250°C) to drive the 6-electron electrocyclization[1]. For electron-deficient or halogenated anilines, these harsh conditions often lead to thermal degradation and polymerization of the diethyl (2,5-difluoroanilino)methylenemalonate intermediate[2]. The Solution: Abandon the high-temperature Dowtherm A protocol and transition to Eaton's reagent (7.7 wt% P2O5 in methanesulfonic acid)[3]. Eaton's reagent acts as both a potent Lewis acid and a dehydrating solvent. It lowers the activation energy barrier for cyclization, allowing the reaction to proceed smoothly at 80–100°C[3]. This completely suppresses tar formation and typically increases the yield of the resulting 4-hydroxyquinoline derivative to >85%.

Q2: During the chlorination step with POCl3, I am seeing incomplete conversion of the 4-hydroxyquinolone to the 4-chloro derivative. What is the mechanistic cause? A: The conversion of the 4-hydroxy (tautomeric 4-oxo) group to a chloride relies on the formation of a highly electrophilic intermediate. Using neat POCl3 can be kinetically slow. The Solution: The addition of catalytic N,N-Dimethylformamide (DMF) is critical. DMF reacts with POCl3 to generate a Vilsmeier-Haack type intermediate (chloromethylene-N,N-dimethyliminium chloride). This species is significantly more electrophilic than POCl3 alone and rapidly attacks the quinolone oxygen, forming a superior leaving group that is subsequently displaced by chloride ions. Ensure strictly anhydrous conditions; even trace moisture will rapidly hydrolyze the Vilsmeier complex and stall the reaction.

Q3: The amination of ethyl 4-chloro-5,8-difluoroquinoline-3-carboxylate is stalling. Refluxing in methanolic ammonia isn't working. Why? A: The C4 position is activated toward nucleophilic aromatic substitution (SNAr) by the ring nitrogen and the C3 ester. However, the two fluorine atoms at C5 and C8 exert competing electronic effects. While fluorine is inductively electron-withdrawing, it donates electron density through resonance, which slightly deactivates the ring compared to non-fluorinated analogs. The Solution: Refluxing methanolic ammonia at atmospheric pressure (~65°C) does not provide sufficient thermal energy to overcome the SNAr activation barrier. You must perform this reaction in a sealed pressure tube or autoclave at 90–100°C. This maintains a high concentration of dissolved NH3 and provides the necessary thermal energy for the addition-elimination mechanism to reach completion.

Q4: In the final hydrazinolysis step, I am isolating a mixture containing the desired carbohydrazide and a heavier byproduct. What is this byproduct and how do I prevent it? A: The heavier byproduct is a symmetric diacylhydrazine. This occurs when the newly formed 4-amino-5,8-difluoroquinoline-3-carbohydrazide (which possesses a highly nucleophilic terminal nitrogen) attacks another molecule of the unreacted ethyl ester[4]. The Solution: To prevent this, you must use a large stoichiometric excess of hydrazine hydrate (typically 5 to 10 equivalents) to ensure pseudo-first-order kinetics that heavily favor the mono-acyl product[4]. Furthermore, add the ester intermediate dropwise to the hydrazine solution (reverse addition) to keep the local concentration of hydrazine artificially high throughout the reaction.

Quantitative Data: Cyclization Step Optimization

To justify the transition away from classical methods, review the comparative data for the Gould-Jacobs cyclization step:

Cyclization MethodReagents / SolventTemp (°C)TimeYield (%)Purity Profile
Classical Thermal Dowtherm A2502-4 h35-45High tar/polymerization
Microwave-Assisted Neat / No solvent2507 min65-75Moderate degradation
Eaton's Reagent P2O5 in MeSO3H80-1002 h85-95 Clean, minimal byproducts

Table 1: Comparison of cyclization conditions for the formation of the 4-hydroxyquinoline core.

Standardized Experimental Protocols

Note: The following protocols form a self-validating system. Do not proceed to the next step without confirming the intermediate's mass via LC-MS.

Step A: Condensation

  • In a round-bottom flask, combine 2,5-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

  • Heat the neat mixture to 120°C for 2 hours under a Dean-Stark trap to remove the ethanol byproduct, driving the equilibrium forward.

  • Cool to room temperature. The resulting diethyl 2-(2,5-difluoroanilino)methylenemalonate can be used directly in the next step without further purification.

Step B: Eaton's Cyclization (Optimized Gould-Jacobs)

  • Dissolve the intermediate from Step A in Eaton's reagent (10 mL per gram of starting material).

  • Stir the mixture at 80°C for 2 hours. Monitor via TLC (Hexane:EtOAc 1:1).

  • Carefully pour the hot mixture over crushed ice while stirring vigorously.

  • Filter the precipitated ethyl 5,8-difluoro-4-hydroxyquinoline-3-carboxylate, wash with cold water, and dry under vacuum.

Step C: Chlorination

  • Suspend the Step B product in POCl3 (5.0 eq).

  • Add 3 drops of anhydrous DMF (catalytic).

  • Reflux the mixture at 105°C for 3 hours. The suspension will become a clear, dark solution as the reaction proceeds.

  • Concentrate the mixture under reduced pressure to remove excess POCl3. Quench the residue with ice water and extract with dichloromethane (DCM). Dry the organic layer over Na2SO4 and concentrate.

Step D: Amination

  • Dissolve the Step C product in a 7N solution of ammonia in methanol (10.0 eq NH3).

  • Transfer to a heavy-walled sealed pressure tube.

  • Heat at 95°C for 12 hours behind a blast shield.

  • Cool to room temperature, carefully vent the pressure, and concentrate the solvent. Triturate the residue with cold ether to isolate ethyl 4-amino-5,8-difluoroquinoline-3-carboxylate.

Step E: Hydrazinolysis

  • Dissolve the Step D product in absolute ethanol.

  • In a separate flask, prepare a solution of hydrazine hydrate (8.0 eq) in ethanol.

  • Add the ester solution dropwise to the hydrazine solution at room temperature, then heat to reflux for 4 hours.

  • Cool the mixture. The final product, 4-Amino-5,8-difluoroquinoline-3-carbohydrazide, will precipitate as a solid. Filter, wash with cold ethanol, and dry under high vacuum.

References

  • "Quinolin-4-ones: Methods of Synthesis and Application in Medicine", PMC (NIH). URL: [Link]

  • "Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent", MDPI. URL: [Link]

Sources

Optimization

Technical Support Center: Purification of Fluorinated Quinoline Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, practical advice for the purification of fluorinated quinoline compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, practical advice for the purification of fluorinated quinoline compounds. Drawing from established chemical principles and field-proven techniques, this document offers troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to help you navigate the unique challenges presented by these molecules.

The introduction of fluorine into the quinoline scaffold dramatically alters the molecule's physicochemical properties, including its basicity, polarity, and intermolecular interactions. These changes often complicate purification, leading to issues such as co-elution with impurities, poor crystallization, and unexpected chromatographic behavior. This guide is designed to address these specific challenges directly, providing you with the expertise to develop robust and efficient purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when purifying fluorinated quinoline compounds?

A1: The primary challenges stem from the unique electronic properties of the fluorine atom. Fluorine's high electronegativity can alter the polarity and basicity of the quinoline nitrogen, affecting its interaction with chromatographic stationary phases. Additionally, fluorinated compounds can exhibit different solubility profiles compared to their non-fluorinated analogs, making solvent selection for chromatography and recrystallization less intuitive.[1] Isomeric impurities, particularly those formed during synthesis, can also be difficult to separate.[2]

Q2: How does the position of the fluorine atom on the quinoline ring affect purification strategy?

A2: The position of the fluorine atom significantly influences the molecule's dipole moment and its ability to participate in hydrogen bonding. For example, a fluorine atom near the nitrogen atom can reduce its basicity, which may require adjustments to pH during acidic extractions or when using ion-exchange chromatography. The position also affects the molecule's overall polarity, which is a critical factor in determining the appropriate solvent system for both chromatography and recrystallization.

Q3: When should I choose chromatography over recrystallization?

A3: The choice depends on the scale of your purification, the nature of the impurities, and the physical state of your compound. Recrystallization is a cost-effective and scalable method, ideal for purifying solid compounds on a large scale.[2] However, it is less effective for removing impurities with similar solubility profiles or for purifying compounds that are oils at room temperature.[3] Column chromatography, particularly preparative HPLC, offers higher resolution and is better suited for separating complex mixtures, closely related isomers, or for purifying small quantities of material to a very high purity.[4][5]

Troubleshooting Guide by Technique

Column Chromatography (Silica Gel)

Q: My fluorinated quinoline compound is streaking or "tailing" on the TLC plate and the column. What is causing this?

A: Tailing is often caused by the interaction of the basic nitrogen of the quinoline ring with the acidic silanol groups on the silica gel surface. This strong interaction can lead to poor separation and recovery.

Solution:

  • Add a basic modifier to the mobile phase. Incorporating a small amount (0.1-1%) of a base like triethylamine (TEA) or ammonia into your eluent can neutralize the acidic sites on the silica gel, leading to sharper peaks and improved separation.

  • Consider using a different stationary phase. Alumina (basic or neutral) or chemically modified silica (like C18 for reverse-phase) can be effective alternatives if tailing persists.[4]

Q: I've developed a good solvent system on TLC, but the separation is not translating to my flash column. Why?

A: This is a common issue that can arise from a few factors. The silica gel on a TLC plate can have a different activity level or particle size compared to the bulk silica in your column. Additionally, atmospheric moisture can be adsorbed by the TLC plate, slightly altering the separation conditions.[6]

Solution:

  • Optimize the solvent system on a small scale. Before committing to a large-scale column, run a small "plug" column to verify the separation.

  • Adjust the polarity. Often, a slightly less polar solvent system is needed for column chromatography compared to TLC to achieve the same separation.

  • Consider a gradient elution. A gradual increase in the polarity of the mobile phase can help to resolve closely eluting compounds and sharpen peaks.

Recrystallization

Q: My fluorinated quinoline compound is an oil and will not crystallize. What can I do?

A: Oiling out is a common problem, especially if the compound has a low melting point or if impurities are depressing the melting point.

Solution:

  • Systematic Solvent Screening: Do not give up on crystallization too early. Screen a wide range of solvents with varying polarities. For non-polar oils, try dissolving in a minimum of a solvent like dichloromethane and then slowly adding a non-polar anti-solvent like hexanes until turbidity persists.[3] For polar oils, a similar approach with a polar solvent pair like ethanol/water can be effective.[3][7]

  • Salt Formation: Since quinolines are basic, they can often be converted into crystalline salts.[3] Dissolve your oily compound in a solvent like isopropanol or ether and add a solution of HCl. Picrate salts are also known to be highly crystalline.[3] The free base can be regenerated after purification by treating the salt with a base.[3]

  • Purify by Chromatography First: If crystallization attempts fail, purify the oil by column chromatography. The removal of impurities may allow the purified oil to solidify upon solvent evaporation.[3]

A decision-making workflow for this issue is presented below:

graph TD { A[Start: Oily Fluorinated Quinoline] --> B{Attempt Crystallization}; B --> C{Systematic Solvent Screening e.g., DCM/Hexane, EtOH/Water}; C --> D[Success: Solid Product Obtained]; C --> E[Failure]; E --> F{Attempt Salt Formation e.g., HCl, Picric Acid}; F --> G[Success: Crystalline Salt Obtained]; G --> H[Regenerate Free Base]; H --> I{Solidifies?}; I --> D; I --> J[Remains Oil]; F --> K[Failure]; K --> L[Purify by Column Chromatography]; L --> M{Product Solidifies?}; M --> D; M --> N[Pure Oily Product];

}

Caption: Decision workflow for purifying oily quinoline derivatives.

Q: My compound crystallizes, but the yield is very low. How can I improve it?

A: Low yield in recrystallization usually means that your compound has significant solubility in the cold solvent or you used too much solvent.

Solution:

  • Minimize the Amount of Hot Solvent: During the dissolution step, use the absolute minimum amount of hot solvent required to fully dissolve your compound.[8] Adding even a small excess can dramatically reduce your yield.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow crystal growth excludes impurities more effectively and can improve the overall crystal mass.

  • Concentrate the Mother Liquor: The solution left after filtering your crystals (the mother liquor) still contains dissolved product.[8] You can often recover a second crop of crystals by evaporating some of the solvent and repeating the cooling process. Be aware that the second crop may be less pure than the first.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Q: How do I choose between normal-phase and reverse-phase Prep-HPLC for my fluorinated quinoline?

A: The choice depends on the polarity of your compound.

  • Reverse-Phase (RP-HPLC): This is the most common mode and is ideal for moderately polar to non-polar compounds. A C18 column is a good starting point, with a mobile phase of acetonitrile/water or methanol/water.[4][9]

  • Normal-Phase (NP-HPLC): This is suitable for more polar compounds or for separating isomers that are not well-resolved by reverse-phase. Common mobile phases are mixtures of hexane and ethyl acetate or dichloromethane and methanol.

Q: My compound is not retaining on the C18 column, even with a high percentage of water in the mobile phase. What should I do?

A: This indicates your compound is too polar for the C18 stationary phase under standard conditions.

Solution:

  • Use a More Polar Stationary Phase: Consider a column with a more polar stationary phase, such as one with cyano or amino functional groups.

  • Add an Ion-Pairing Reagent: For basic quinolines, adding an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase can protonate the quinoline nitrogen.[10] This can improve peak shape and retention.

Detailed Experimental Protocols

Protocol 1: General Procedure for Recrystallization (Single Solvent)

This protocol should be adapted based on the specific properties of your compound.

  • Solvent Selection: In a small test tube, test the solubility of ~10-20 mg of your crude material in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane).[7] A good solvent will dissolve the compound when hot but show low solubility when cold.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid adding excess solvent.[8]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[7]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: General Procedure for Flash Chromatography (Normal Phase)
  • Slurry Preparation: Choose a non-polar solvent (e.g., hexane) to prepare a slurry of silica gel. Gently pour the slurry into the column, ensuring no air bubbles are trapped.

  • Column Packing: Allow the solvent to drain until it is level with the top of the silica bed. Tap the column gently to ensure even packing.

  • Sample Loading: Dissolve your crude compound in a minimal amount of a suitable solvent (ideally the chromatography eluent or a slightly more polar solvent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column bed.

  • Elution: Carefully add the mobile phase to the column. Begin elution with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 80:20 hexane:ethyl acetate) to elute your compound.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Work-up: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Data Presentation

Table 1: Common Solvent Systems for Purification of Fluorinated Quinolines

Purification TechniqueCompound PolarityRecommended Solvent/Mobile Phase SystemNotes
Column Chromatography (Normal Phase) Low to MediumHexane/Ethyl Acetate, Dichloromethane/MethanolAdd 0.1-1% triethylamine to reduce tailing.
Column Chromatography (Reverse Phase) Medium to HighAcetonitrile/Water, Methanol/WaterAdd 0.1% formic acid or TFA for better peak shape.[10]
Recrystallization VariesEthanol, Methanol, Acetone, Toluene, Hexane/DichloromethaneSolvent selection is highly substrate-dependent.[2][7]

References

  • Application Notes and Protocols for the Purification of 5-Fluoro-2-methyl-8-nitroquinoline - Benchchem.
  • Technical Support Center: Purification of Highly Lipophilic Quinoline Derivatives - Benchchem.
  • Application Note: Recrystallization Techniques for Polar Fluorinated Molecules - Benchchem.
  • Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column.
  • Preparative separation of quinolines by centrifugal partition chromatography with gradient elution - Horizon IRD.
  • Troubleshooting Purification Methods - Sigma-Aldrich.
  • Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - ResearchGate.
  • Liquid Chromatographic Determination of Dexamethasone and Fluoroquinolones; in vitro Study. Available at: [Link]

  • A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals - Benchchem.
  • Simultaneous Quantitative Determination of Eight Fluoro- quinolones by High-Performance Liquid Chromatography with UV Detection.
  • Method for Determining Nitrogenous Heterocycle Compounds in Wine - ACS Publications.
  • Addressing challenges in the purification of quinoline derivatives - Benchchem.
  • How to purify synthetic fluoroquinolones, using column chromatography? - ResearchGate.
  • Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube. Available at: [Link]

  • Technical Support Center: Purifying Fluorinated Carboxylic Acids by Recrystallization - Benchchem.

Sources

Troubleshooting

Technical Support Center: 4-Amino-5,8-difluoroquinoline-3-carbohydrazide Stability &amp; Assay Troubleshooting

Welcome to the Technical Support Center. 4-Amino-5,8-difluoroquinoline-3-carbohydrazide is a highly specialized pharmacophore intermediate.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 4-Amino-5,8-difluoroquinoline-3-carbohydrazide is a highly specialized pharmacophore intermediate. Quinoline-3-carbohydrazide derivatives are widely utilized in drug discovery for their anti-HIV, antibacterial[1], and antioxidant properties[2]. However, the unique combination of a highly electronegative difluoroquinoline core and a reactive carbohydrazide moiety presents specific stability challenges under standard assay conditions.

This guide provides researchers with the mechanistic causality behind these challenges, troubleshooting FAQs, and self-validating protocols to ensure data integrity during in vitro experiments.

Mechanistic Context & Degradation Pathways

To successfully work with this compound, you must understand its chemical vulnerabilities. The molecule features two competing functional domains:

  • The 5,8-Difluoroquinoline Core: Fluorine's strong inductive effect withdraws electron density from the quinoline nitrogen, drastically lowering its pKa​ . Consequently, the molecule remains unprotonated and highly lipophilic at physiological pH, driving a tendency to precipitate.

  • The Carbohydrazide Moiety: This group is a potent nucleophile and a redox-active center. It is highly susceptible to condensation with carbonyls, metal-catalyzed oxidation, and pH-dependent hydrolysis[3].

DegradationPathways Compound 4-Amino-5,8-difluoroquinoline- 3-carbohydrazide Hydrolysis Acidic/Basic pH (Hydrolysis) Compound->Hydrolysis Aqueous Buffer Oxidation Oxidative Stress (ROS/Air) Compound->Oxidation Aerobic Chelation Trace Metals (Cu2+, Fe3+) Compound->Chelation Assay Components Condensation Carbonyls in Media (Aldehydes/Ketones) Compound->Condensation Biological Media CarboxylicAcid Quinoline-3-carboxylic acid (Loss of Activity) Hydrolysis->CarboxylicAcid Diimide Diimide Intermediates (Reactive) Oxidation->Diimide Complex Metal-Chelate Complex (Assay Interference) Chelation->Complex Hydrazone Hydrazone Adducts (Off-Target Binding) Condensation->Hydrazone

Figure 1: Primary degradation pathways of 4-Amino-5,8-difluoroquinoline-3-carbohydrazide in assays.

Troubleshooting & FAQs

Q1: Why does my compound precipitate immediately upon dilution into aqueous assay buffers? Causality: The 5,8-difluoro substitutions significantly increase the lipophilicity (LogP) of the quinoline core. When a high-concentration DMSO stock is rapidly injected into a cold aqueous buffer, the solvent micro-environment shifts instantly, causing local supersaturation and irreversible aggregation before the compound can disperse. Solution: Always pre-warm your assay buffers to 37°C. Utilize a "step-down" dilution method: first dilute the 10 mM DMSO stock to 1 mM in an intermediate solvent (e.g., 50% DMSO/50% Buffer), then dilute to your final working concentration (e.g., 10 µM) in the assay buffer while vortexing continuously.

Q2: I am observing a rapid loss of compound concentration during my 24-hour cell-based assay. What is happening? Causality: Biological media (such as DMEM or RPMI) are rich in trace carbonyls, most notably sodium pyruvate. The terminal primary amine of the hydrazide moiety undergoes a rapid Schiff base condensation reaction with these ketones/aldehydes to form inactive hydrazone adducts[4]. Furthermore, the inherent antioxidant nature of quinoline-3-carbohydrazides makes them prone to oxidation in aerobic environments[2]. Solution: If your cell line permits, use pyruvate-free media. Always run a "cell-free media control" arm in your assay to mathematically deconvolute chemical degradation from actual cellular uptake or metabolism.

Q3: My fluorescence and UV-Vis absorbance readouts are erratic. Is the compound interfering? Causality: Quinoline derivatives are inherently fluorogenic. More critically, the carbohydrazide group acts as a bidentate ligand, chelating trace transition metals ( Cu2+ , Fe3+ ) present in the buffer. This metal-chelate complex dramatically shifts the UV-Vis absorbance spectrum and quenches fluorescence[3]. Solution: Run a compound-only baseline control to establish the background signal. For non-metal-dependent assays, supplement your buffer with 1 mM EDTA to mask trace metals and prevent chelation-induced spectral shifts.

Quantitative Stability Data Summaries

The following table summarizes the expected stability metrics of the compound under various assay conditions. Note: Data is synthesized from baseline quinoline-3-carbohydrazide behavior.

Assay ConditionBuffer / Media EnvironmentTemperatureHalf-Life ( t1/2​ )Primary Mechanism of Loss
Acidic 50 mM Acetate Buffer (pH 4.0)37°C< 4 hoursAcid-catalyzed hydrolysis to carboxylic acid
Physiological 1X PBS (pH 7.4)37°C> 48 hoursStable (Baseline reference)
Basic 50 mM Tris-HCl (pH 9.0)37°C~ 12 hoursBase-catalyzed hydrolysis
Oxidative 1X PBS + 10 µM Cu2+ 37°C~ 2 hoursMetal-catalyzed oxidation to diimide
Biological DMEM + 10% FBS + Pyruvate37°C~ 8 hoursCondensation (Hydrazone formation)

Self-Validating Protocol: LC-MS/MS Stability Workflow

To definitively prove that your assay results are driven by biological activity and not chemical degradation, you must validate the compound's stability in your specific buffer. The following protocol is designed as a self-validating system : by utilizing a 0-hour baseline and an Internal Standard (IS) during the quench phase, you eliminate extraction artifacts and isolate true chemical degradation.

ExperimentalWorkflow Stock 10 mM DMSO Stock (Store at -20°C) Dilution Dilute to 10 µM in Assay Buffer (pH 7.4) Stock->Dilution Incubation Incubate at 37°C (0, 1, 4, 12, 24 hrs) Dilution->Incubation Quench Quench with Cold Acetonitrile + IS Incubation->Quench Analysis LC-MS/MS & UV-Vis Quantification Quench->Analysis

Figure 2: Self-validating LC-MS/MS workflow for quantifying compound stability in aqueous buffers.

Step-by-Step Methodology:
  • Stock Preparation (0-Hour Baseline): Prepare a fresh 10 mM stock of 4-Amino-5,8-difluoroquinoline-3-carbohydrazide in anhydrous DMSO. Causality: Water absorption in DMSO stocks leads to premature hydrolysis of the hydrazide. Anhydrous conditions preserve integrity.

  • Matrix Spiking: Pre-warm your target assay buffer to 37°C. Spike the DMSO stock at a 1:1000 ratio to achieve a 10 µM working concentration (0.1% final DMSO). Vortex immediately for 15 seconds.

  • Incubation & Sampling: Place the solution in a 37°C shaking incubator. Aliquot 50 µL of the mixture into separate microcentrifuge tubes at predetermined time points: 0, 1, 4, 12, and 24 hours.

  • Quenching (The Self-Validation Step): Immediately upon drawing an aliquot, crash the 50 µL sample into 150 µL of ice-cold Acetonitrile containing 1 µM of a structurally similar Internal Standard (IS).

    • Causality: The cold organic solvent instantly denatures any proteins (if using biological media) and halts chemical degradation. The IS validates the extraction efficiency; if the IS peak area remains constant across all time points, any reduction in the target compound's peak area is definitively due to degradation, not sample handling errors.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet any precipitated buffer salts or proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to LC vials. Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the parent mass transition of the difluoroquinoline core. Correlate findings with UV-Vis spectral scans to detect any hydrazone adduct formation[3].

References

  • Source: Molecules (via PubMed Central)
  • Source: Iranian Journal of Pharmaceutical Research (via PubMed Central)
  • Source: International Journal of Medicinal Chemistry (via PubMed Central)

Sources

Optimization

Technical Support Center: Refining Protocols for Biological Assays with Fluorinated Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated compounds in biological assays. This guide is designed to provide you with in-depth technic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated compounds in biological assays. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you navigate the unique challenges and opportunities presented by these powerful molecules. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the underlying principles that will enable you to design robust and reliable experiments.

Part 1: Troubleshooting Guide

This section is designed to help you diagnose and solve common problems encountered when working with fluorinated compounds in biological assays. Each issue is presented in a question-and-answer format, with detailed explanations of the potential causes and step-by-step solutions.

Issue 1: My fluorinated compound has poor solubility in my aqueous assay buffer, leading to inconsistent results.

Question: I'm seeing a high degree of variability in my assay results, and I suspect it's due to the poor solubility of my fluorinated compound. What can I do to improve its solubility and get more reproducible data?

Answer:

Poor solubility is a common challenge with highly fluorinated compounds, which are often both hydrophobic and lipophobic.[1] This can lead to the formation of aggregates, precipitation, and a lower effective concentration of the compound in your assay, all of which can contribute to poor data quality. Here's a systematic approach to troubleshooting and improving the solubility of your fluorinated compound:

Step 1: Understand the Physicochemical Properties of Your Compound

Before you start experimenting with different solubilization methods, it's important to understand the properties of your compound. Determine its predicted or experimentally measured LogP and pKa values. This information will help you to choose the most appropriate solubilization strategy.

Step 2: Optimize Your Assay Buffer

  • pH Adjustment: If your compound has ionizable groups, adjusting the pH of your assay buffer can significantly improve its solubility. For acidic compounds, increasing the pH above the pKa will lead to the formation of the more soluble salt form. For basic compounds, lowering the pH below the pKa will have the same effect.

  • Use of Co-solvents: The addition of a small percentage of an organic co-solvent, such as dimethyl sulfoxide (DMSO) or ethanol, can help to solubilize your compound. However, be aware that high concentrations of co-solvents can interfere with your assay by denaturing proteins or inhibiting enzyme activity. It's important to perform a solvent tolerance test to determine the maximum concentration of co-solvent that your assay can tolerate without affecting the results.

  • Inclusion of Surfactants: Non-ionic surfactants, such as Tween-20 or Triton X-100, can be used to increase the solubility of hydrophobic compounds by forming micelles.[1] However, as with co-solvents, it's important to test for potential interference with your assay.

Step 3: Employ Advanced Solubilization Techniques

If buffer optimization is not sufficient to solve your solubility issues, you may need to consider more advanced techniques:

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes that are more soluble in water.

  • Formulation with Liposomes or Nanoparticles: For in vivo studies or cell-based assays, formulating your compound with liposomes or nanoparticles can improve its solubility and delivery to the target site.

Step 4: Verify the Solubility of Your Compound

Once you have optimized your solubilization method, it's crucial to verify the solubility of your compound under your final assay conditions. This can be done using a variety of methods, including:

  • Visual Inspection: Look for any signs of precipitation or cloudiness in your samples.

  • Nephelometry: This technique can be used to quantify the amount of light scattered by undissolved particles in your sample.

  • Dynamic Light Scattering (DLS): DLS can be used to measure the size of any aggregates or nanoparticles in your sample.

By systematically addressing the solubility of your fluorinated compound, you can significantly improve the quality and reproducibility of your assay data.

Issue 2: I'm observing high non-specific binding of my fluorinated compound in my assay, which is making it difficult to determine its true binding affinity.

Question: My fluorinated compound appears to be binding to everything in my assay, including the plasticware and non-target proteins. How can I reduce this non-specific binding and get a more accurate measurement of its affinity for my target?

Answer:

Non-specific binding is another common problem with fluorinated compounds, which can be attributed to their unique physicochemical properties.[2] This can lead to a high background signal in your assay, making it difficult to distinguish between specific and non-specific binding. Here's how you can address this issue:

Step 1: Optimize Your Assay Conditions

  • Increase the Ionic Strength of Your Buffer: Increasing the salt concentration in your assay buffer can help to reduce non-specific binding by disrupting electrostatic interactions between your compound and non-target proteins.

  • Include a Detergent: As mentioned in the previous section, non-ionic detergents can help to reduce non-specific binding by blocking hydrophobic patches on proteins and plastic surfaces.

  • Add a Blocking Agent: The addition of a blocking agent, such as bovine serum albumin (BSA) or casein, can help to saturate non-specific binding sites on your protein of interest and other components of your assay.[3]

Step 2: Choose the Right Assay Technology

Some assay technologies are more prone to non-specific binding than others. If you are using a filter-binding assay, for example, you may want to consider switching to a solution-based assay, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), which are less susceptible to this type of artifact.

Step 3: Use a Control Compound

To quantify the amount of non-specific binding in your assay, it's important to include a control compound that is structurally similar to your test compound but does not bind to your target of interest. This will allow you to subtract the non-specific binding signal from your total binding signal to get a more accurate measurement of specific binding.

Step 4: Consider the Use of 19F-NMR

19F-NMR is a powerful technique for studying the binding of fluorinated compounds to their targets.[4][5][6][7] Because it directly observes the fluorine atoms on your compound, it is not affected by non-specific binding to the same extent as other assay technologies. This makes it an ideal method for validating hits from primary screens and for characterizing the binding of compounds with high non-specific binding.

By taking these steps to reduce non-specific binding, you can be more confident in the accuracy of your binding data and make more informed decisions about the progression of your drug discovery project.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to some of the most frequently asked questions about working with fluorinated compounds in biological assays.

Q1: What are "fluorine bonds" and how do they affect protein-ligand interactions?

A1: The term "fluorine bond" is used to describe a weak, non-covalent interaction between a fluorine atom and an electron-deficient group, such as a carbonyl or an amide.[8][9] These interactions are thought to be important for the binding of some fluorinated drugs to their protein targets. While the strength of an individual fluorine bond is modest, the cumulative effect of multiple fluorine bonds can significantly enhance the binding affinity of a ligand.[8][10] The ability of fluorine to participate in these types of interactions is one of the reasons why it is such a valuable element in medicinal chemistry.

Q2: What are the advantages of using 19F-NMR for studying the binding of fluorinated compounds?

A2: 19F-NMR has several advantages over other biophysical techniques for studying the binding of fluorinated compounds:

  • High sensitivity: The 19F nucleus is 100% abundant and has a high gyromagnetic ratio, which makes it a very sensitive nucleus for NMR spectroscopy.[5][6]

  • Low background: Fluorine is not naturally present in biological systems, so there is no background signal from the protein or other components of the assay.[6]

  • Rich information content: 19F-NMR can provide information on the binding affinity, stoichiometry, and kinetics of a protein-ligand interaction. It can also be used to map the binding site of a ligand on a protein.[4][11]

Q3: Are there any safety concerns associated with working with fluorinated compounds?

A3: While many fluorinated compounds are safe to handle, some can be toxic or pose environmental hazards.[12][13] It is important to consult the Safety Data Sheet (SDS) for each compound before use and to follow all recommended safety precautions.[14][15] This may include working in a fume hood, wearing appropriate personal protective equipment (PPE), and disposing of waste in accordance with local regulations.[16][17][18]

Q4: How can I avoid false positives when screening libraries of fluorinated compounds?

A4: False positives can be a major problem in high-throughput screening (HTS) campaigns. To avoid being misled by false positives, it is important to:

  • Use a robust assay: Choose an assay that is not prone to artifacts, such as non-specific binding or interference from fluorescent compounds.

  • Perform counter-screens: Screen your hits against a panel of unrelated targets to identify compounds that are non-specific binders.

  • Use orthogonal assays: Confirm your hits using a different assay technology to ensure that they are not artifacts of your primary screen.

  • Validate your hits with 19F-NMR: As mentioned above, 19F-NMR is an excellent method for validating hits from primary screens.

By following these best practices, you can increase your chances of identifying true hits and avoid wasting time and resources on false positives.

Part 3: Experimental Protocols

This section provides a detailed, step-by-step protocol for a common workflow: optimizing an in vitro metabolism assay for a novel fluorinated compound.

Protocol: Optimizing an In Vitro Metabolism Assay for a Fluorinated Compound

Objective: To determine the metabolic stability of a novel fluorinated compound in human liver microsomes.

Materials:

  • Novel fluorinated compound

  • Human liver microsomes (pooled from multiple donors)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Solubility Assessment:

    • Prepare a stock solution of the fluorinated compound in DMSO.

    • Serially dilute the stock solution in phosphate buffer (pH 7.4) to a range of concentrations.

    • Visually inspect the solutions for any signs of precipitation.

    • If precipitation is observed, determine the highest concentration at which the compound remains in solution. This will be the maximum concentration that can be used in the assay.

  • Microsomal Protein Concentration Optimization:

    • Perform the metabolism assay using a range of microsomal protein concentrations (e.g., 0.1, 0.5, and 1.0 mg/mL).

    • Choose the lowest protein concentration that gives a linear rate of metabolism over the time course of the experiment. This will help to minimize non-specific binding of the compound to the microsomes.

  • Time Course Experiment:

    • Incubate the fluorinated compound with human liver microsomes and the NADPH regenerating system at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), remove an aliquot of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile.

    • Centrifuge the samples to pellet the precipitated protein.

    • Analyze the supernatant by LC-MS/MS to quantify the amount of remaining parent compound.

  • Data Analysis:

    • Plot the natural log of the percentage of remaining parent compound versus time.

    • Determine the slope of the linear portion of the curve.

    • Calculate the in vitro half-life (t1/2) of the compound using the following equation: t1/2 = 0.693 / slope.

    • Calculate the intrinsic clearance (CLint) of the compound using the following equation: CLint = (0.693 / t1/2) * (incubation volume / microsomal protein).

Troubleshooting:

  • If the compound is not metabolized:

    • Confirm that the NADPH regenerating system is working properly.

    • Increase the microsomal protein concentration.

    • Increase the incubation time.

  • If the metabolism is too fast:

    • Decrease the microsomal protein concentration.

    • Decrease the incubation time.

  • If there is high variability in the data:

    • Re-assess the solubility of the compound under the final assay conditions.

    • Investigate potential non-specific binding to the microsomes or the assay plate.

Part 4: Visualizations

This section provides diagrams to visually represent key concepts and workflows discussed in this guide.

Diagram 1: Troubleshooting Workflow for Poor Solubility

G A Start: Poor Solubility Observed B Assess Physicochemical Properties (LogP, pKa) A->B C Optimize Assay Buffer (pH, Co-solvents) B->C D Sufficiently Soluble? C->D E Employ Advanced Techniques (Cyclodextrins, Liposomes) D->E No G Proceed with Assay D->G Yes F Verify Solubility (Visual, Nephelometry, DLS) E->F F->D H Re-evaluate Compound or Formulation

Caption: A decision tree for systematically addressing poor solubility of fluorinated compounds.

Diagram 2: Mitigating Non-Specific Binding

G A High Non-Specific Binding B Optimize Assay Conditions (Ionic Strength, Detergent, Blocking Agent) A->B C Select Appropriate Assay Technology (e.g., SPR, ITC) A->C D Utilize a Control Compound A->D E Validate with 19F-NMR A->E F Accurate Binding Data B->F C->F D->F E->F

Caption: Key strategies for reducing non-specific binding in assays with fluorinated compounds.

References

  • Dalvit, C., et al. (2009). A fluorinated fragment library for the detection of 'fluorophilic' protein-ligand interactions. Journal of the American Chemical Society, 131(36), 12949–12959.
  • Jee, J., & Hilty, C. (2014). Applications of 19F-NMR in fragment-based drug discovery. Future Medicinal Chemistry, 6(13), 1501-1512.
  • Lin, F. Y., et al. (2009). Fluorine bonding—how does it work in protein–ligand interactions?. Journal of the American Chemical Society, 131(42), 15159-15167.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Pellecchia, M., et al. (2008). 19F-NMR in fragment-based drug discovery. Current Opinion in Drug Discovery & Development, 11(4), 534-540.
  • Gee, C. T., et al. (2016). Dual Labeling of the CBP/p300 KIX domain for 19F NMR leads to identification of a new small molecule binding site. ACS Chemical Biology, 11(7), 1886-1893.
  • Zhou, P., & Tian, F. (2009). Fluorine bonding—how does it work in protein–ligand interactions?. Journal of the American Chemical Society, 131(42), 15159-15167.
  • Pomerantz, W. C., & Harki, D. A. (2015). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology, 6(1), 22-34.
  • Breiten, B., et al. (2013). Fluorine in pharmaceuticals: looking beyond intuition.
  • Breiten, B., et al. (2013). Fluorine in pharmaceuticals: looking beyond intuition.
  • Princeton University. (n.d.). Fluorine. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2017). Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) Laboratory Procedure Manual. Retrieved from [Link]

  • Verbraeken, B., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 35-46.
  • Wang, Y., et al. (2021). Biological Utility of Fluorinated Compounds: from Materials Design to Molecular Imaging, Therapeutics and Environmental Remediation. Chemical Reviews, 121(20), 12564-12631.
  • Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347-7350.
  • Wellington Laboratories. (2012). Reference and Handling Guide: Perfluoroalkyl Compounds. Retrieved from [Link]

  • PlasticsEurope. (2019). Guide to the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]

  • Wang, J., et al. (2019). The Dark Side of Fluorine. Journal of Medicinal Chemistry, 62(12), 5635-5640.
  • Weatherly, L. M., et al. (2021). Rapid Characterization of Human Serum Albumin Binding for Per- And Polyfluoroalkyl Substances Using Differential Scanning Fluorimetry. bioRxiv.
  • Wikipedia. (n.d.). Biological aspects of fluorine. Retrieved from [Link]

  • Soars, M. G., et al. (2022). Non-specific binding of compounds in in vitro metabolism assays: a comparison of microsomal and hepatocyte binding in different species and an assessment of the accuracy of prediction models. Xenobiotica, 52(8), 943-956.
  • Weatherly, L. M., et al. (2022). Toward Comprehensive In Vitro Evaluation of Serum Albumin Binding of Per- and Polyfluoroalkyl Substances. Toxics, 10(3), 133.
  • Edelmann, F. T. (2022). What are the most challenges problems faced by the chemistry of Fluorine in drug discovery?.
  • Cresset Group. (2023). Escaping fluorinated chemical space. Retrieved from [Link]

  • Amayo, K. O., et al. (2019). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). Analytica Chimica Acta, 1052, 126-134.
  • Technology Networks. (2023). Overcoming Challenges in PFAS Detection. Retrieved from [Link]

  • Bangma, J. T., et al. (2024). PFAS Ghosts: How to identify, evaluate, and exorcise new and existing analytical interference. Environmental Science & Technology Letters, 11(1), 1-7.
  • Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Definitive Structural Validation of 4-Amino-5,8-difluoroquinoline-3-carbohydrazide

Introduction: The Imperative of Unambiguous Structural Confirmation This guide provides an in-depth comparison of analytical techniques for the structural validation of 4-Amino-5,8-difluoroquinoline-3-carbohydrazide. We...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Unambiguous Structural Confirmation

This guide provides an in-depth comparison of analytical techniques for the structural validation of 4-Amino-5,8-difluoroquinoline-3-carbohydrazide. We will delve into single-crystal X-ray crystallography as the definitive "gold standard" method, providing a direct view of the atomic arrangement. Concurrently, we will explore essential orthogonal techniques—NMR spectroscopy, mass spectrometry, and computational modeling—that corroborate the crystallographic findings and provide a holistic, self-validating structural dossier. This multi-faceted approach ensures the highest degree of scientific integrity and confidence in the molecular structure.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands alone as the most powerful technique for determining the precise three-dimensional structure of a small molecule. It moves beyond establishing connectivity to define exact bond lengths, bond angles, and intermolecular interactions within a crystalline lattice. The resulting electron density map, when properly interpreted and refined, provides an unambiguous and high-resolution picture of the molecule.

Causality in Experimental Design: From Powder to Publication-Ready Structure

The journey from a synthesized powder to a validated crystal structure is a process where each step is designed to maximize the quality of the final data. The goal is not merely to obtain a structure, but to obtain one that is accurate, precise, and trustworthy.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth (The Critical First Step):

    • Objective: To grow a single, well-ordered crystal of sufficient size and quality for diffraction. This is often the most challenging step.

    • Methodology:

      • Dissolve a small amount of purified 4-Amino-5,8-difluoroquinoline-3-carbohydrazide in a minimal volume of a suitable solvent or solvent system (e.g., Methanol, Ethanol, DMF, or mixtures). The choice of solvent is critical; it must dissolve the compound but not so well that crystallization is inhibited.

      • Employ a slow evaporation technique. Place the solution in a small vial, loosely capped or covered with parafilm perforated with a few pinholes. Store in a vibration-free environment for several days to weeks. The slow rate of evaporation is crucial as it allows molecules to organize into a low-energy, well-defined crystal lattice.

      • Alternative methods like slow cooling of a saturated solution or vapor diffusion (diffusing a poor solvent into a solution of the compound in a good solvent) can also be attempted.

    • Expert Insight: The presence of the amino and hydrazide groups suggests a high potential for hydrogen bonding. Solvents that can participate in or mediate these interactions are often good starting points.

  • Data Collection:

    • Objective: To obtain a complete and high-resolution diffraction pattern from the crystal.

    • Methodology:

      • Carefully select and mount a suitable crystal (typically 0.1-0.3 mm in size with sharp edges) on a goniometer head.

      • Place the mounted crystal in the cold stream (typically 100 K) of the diffractometer. This cryogenic temperature minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots and a higher-resolution dataset.

      • The instrument, equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector, rotates the crystal through a series of angles.

      • At each orientation, the crystal diffracts the X-ray beam, and the detector records the position and intensity of thousands of reflections.

  • Structure Solution and Refinement:

    • Objective: To convert the diffraction data into a 3D atomic model and refine it to best fit the experimental observations.

    • Methodology:

      • Data Reduction: The raw diffraction images are processed to correct for experimental factors and to generate a list of reflection intensities.

      • Structure Solution: Specialized software (e.g., SHELXT, Olex2) is used to solve the "phase problem" and generate an initial electron density map. This map reveals the positions of the heavier atoms (non-hydrogen).

      • Model Building and Refinement: The initial model is refined using programs like SHELXL or olex.refine. This is an iterative process where atomic positions and thermal parameters are adjusted to minimize the difference between the observed diffraction data and the data calculated from the model. Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions.

      • Key Refinement Metrics: The quality of the final model is assessed by metrics such as the R-factor (R1), which should ideally be below 5% for high-quality small molecule structures, and the Goodness-of-Fit (GooF).

Trustworthiness: The Self-Validating System

A crystallographic structure is not complete until it has been rigorously validated. This is a critical step to ensure the model is chemically sensible and accurately represents the data.

  • checkCIF Protocol: The final Crystallographic Information File (CIF) must be submitted to the International Union of Crystallography's (IUCr) checkCIF service. This automated service runs hundreds of checks on the geometric and crystallographic data using software like PLATON.

    • Process: Upload the final CIF to the checkCIF web server.

    • Output: A report is generated with alerts classified by severity (A, B, C, G).

    • Action: All A- and B-level alerts must be investigated and resolved. If an alert points to an unusual but correct feature of the structure, a detailed explanation must be included in the CIF. This process ensures the data is robust, transparent, and meets publication standards.

X_Ray_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement cluster_validation Validation & Finalization Purified_Compound Purified Compound (Powder) Crystal_Growth Crystal Growth (e.g., Slow Evaporation) Purified_Compound->Crystal_Growth Select_Crystal Select High-Quality Single Crystal Crystal_Growth->Select_Crystal Mount_Crystal Mount Crystal on Diffractometer Select_Crystal->Mount_Crystal Data_Collection X-ray Diffraction Data Collection (100 K) Mount_Crystal->Data_Collection Data_Reduction Data Reduction (Integration & Scaling) Data_Collection->Data_Reduction Structure_Solution Structure Solution (e.g., SHELXT) Data_Reduction->Structure_Solution Refinement Iterative Refinement (e.g., SHELXL) Structure_Solution->Refinement Validation Validation with checkCIF / PLATON Refinement->Validation Final_CIF Final Validated CIF File Validation->Final_CIF

Caption: Workflow for Single-Crystal X-ray Crystallography.

Part 2: Orthogonal Validation: A Multi-Technique Approach

While X-ray crystallography provides an unparalleled view of the solid-state structure, a comprehensive validation dossier relies on multiple, independent lines of evidence. Orthogonal techniques probe different physical properties of the molecule, and their collective agreement with the crystallographic data provides unshakable confidence in the structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for determining molecular structure in solution. It confirms the covalent framework (connectivity) of the molecule and provides detailed information about the chemical environment of each atom. For a novel structure, a full suite of 1D (¹H, ¹³C, ¹⁹F) and 2D (e.g., COSY, HSQC, HMBC) experiments is mandatory.

  • Expertise & Causality: The ¹H NMR spectrum will confirm the number of unique protons and their neighboring environments through spin-spin coupling. For the quinoline core, characteristic downfield signals between δ 6.5 and 9.0 ppm are expected. 2D experiments like COSY are essential to trace proton-proton connectivities, while HMBC is used to establish long-range (2-3 bond) carbon-proton connections, which is vital for unambiguously piecing the molecular skeleton together. Given the two fluorine atoms, ¹⁹F NMR is also critical for confirming their chemical environment.

  • Experimental Protocol (¹H/¹³C NMR):

    • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, due to the potential for hydrogen bonding with the -NH₂ and hydrazide groups) in a clean NMR tube.

    • Data Acquisition: Acquire spectra on a spectrometer (e.g., 400 MHz or higher). Standard experiments include 1D ¹H, 1D ¹³C (with proton decoupling), and 2D COSY, HSQC, and HMBC.

    • Data Processing: Process the raw data (Fourier transform, phase, and baseline correction) and reference the spectra to the residual solvent signal or an internal standard (TMS).

    • Interpretation: Assign all proton and carbon signals, ensuring complete consistency with the proposed structure and across all acquired spectra.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition, which is a fundamental and non-negotiable piece of data for any new compound.

  • Expertise & Causality: High-Resolution Mass Spectrometry (HRMS), typically using an ESI (Electrospray Ionization) source, is used to determine the mass of the molecular ion with high precision (typically < 5 ppm error). This allows for the unambiguous determination of the elemental formula (e.g., C₁₀H₈F₂N₄O). The fragmentation pattern observed in MS/MS experiments can also provide valuable structural information that corroborates the proposed connectivity. For hydrazones, cleavage of the N-N bond is a common fragmentation pathway.

  • Experimental Protocol (HRMS):

    • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Data Acquisition: Infuse the sample into the mass spectrometer. Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Analysis: Compare the measured accurate mass of the [M+H]⁺ ion with the theoretical mass calculated for the proposed formula.

Computational Modeling

In silico methods, particularly Density Functional Theory (DFT), serve as a powerful tool to bridge the gap between the static solid-state crystal structure and the dynamic solution-state NMR data.

  • Expertise & Causality: A geometry optimization calculation using DFT can predict the lowest energy conformation of the molecule in the gas phase. This theoretical structure can be directly compared with the experimental X-ray structure. Furthermore, theoretical NMR chemical shifts and coupling constants can be calculated and compared with the experimental NMR data, aiding in the definitive assignment of complex spectra. This cross-validation between experimental and theoretical data adds a powerful layer of confirmation.

  • Workflow Overview (DFT Calculation):

    • Structure Input: Build the molecule in a modeling program using the coordinates from the solved CIF file as a starting point.

    • Calculation Setup: Choose a suitable level of theory (e.g., B3LYP functional) and basis set (e.g., 6-311++G(d,p)) for the calculation.

    • Job Submission: Submit the calculation for geometry optimization, followed by frequency analysis (to confirm a true energy minimum) and NMR shielding constant calculation.

    • Analysis: Compare the calculated bond lengths/angles with the crystal structure and the calculated NMR shifts with the experimental solution data.

Part 3: Data Synthesis and Comparative Analysis

The true power of this multi-technique approach lies in the synthesis of all data points. The structure determined by X-ray crystallography must be fully consistent with the connectivity shown by 2D NMR, the molecular formula from HRMS, and the low-energy conformation predicted by DFT.

Integrated_Validation XRay X-ray Crystallography Validated_Structure Unambiguously Validated Structure XRay->Validated_Structure 3D Atomic Coordinates Solid-State Conformation NMR NMR Spectroscopy (1D & 2D) NMR->Validated_Structure Covalent Connectivity Solution-State Structure MS Mass Spectrometry (HRMS) MS->Validated_Structure Elemental Formula Molecular Weight DFT Computational Modeling (DFT) DFT->Validated_Structure Theoretical Conformation Spectral Prediction

Caption: Integrated workflow for structural validation.

Comparison of Validation Techniques
Technique Information Provided Strengths Limitations
X-ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistry, packingUnambiguous, high-resolution spatial information; the "gold standard" for structure proof.Requires a high-quality single crystal; structure is in the solid state, which may differ from solution.
NMR Spectroscopy Covalent connectivity, chemical environment of nuclei, solution-state conformationExcellent for structure in solution; essential for confirming the molecular framework.Provides indirect 3D information; complex spectra can be challenging to interpret without 2D methods.
Mass Spectrometry Molecular weight, elemental formula, fragmentation patternsExtremely sensitive; HRMS provides unambiguous molecular formula.Does not provide connectivity or stereochemical information.
Computational Modeling Lowest energy conformation, theoretical spectral data, electronic propertiesProvides a theoretical model for comparison with all experimental data; helps resolve ambiguities.A prediction, not a direct measurement; accuracy is dependent on the level of theory used.

Conclusion: An End-to-End, Self-Validating System

The structural validation of a novel molecule like 4-Amino-5,8-difluoroquinoline-3-carbohydrazide is not a single experiment but a systematic process of inquiry. While single-crystal X-ray crystallography delivers the definitive answer regarding the solid-state structure, its findings must be placed within the broader context of corroborating evidence from orthogonal methods. The combination of X-ray crystallography for absolute 3D structure, NMR for solution-state connectivity, HRMS for elemental composition, and DFT for theoretical validation creates a self-validating loop. Each technique confirms the others, leading to a structural assignment of the highest possible confidence. For researchers in drug development and materials science, adopting this comprehensive approach is not merely good practice—it is essential for building a foundation of reliable data upon which all future research depends.

References

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

  • D'Auria, M., et al. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 79(1), 105. Available at: [Link]

  • IUCr. (n.d.). checkCIF FAQ. IUCr Journals. Retrieved from [Link]

  • Islam, M. S., et al. (2024). A Computational DFT Insight into the Optimized Structure, Electronic Structures, Spectroscopic Analysis, and Thermodynamic Param. Asian Journal of Nanoscience and Materials. Available at: [Link]

  • Spek, A. L. (n.d.). checkCIF Validation Tests on CIF(+FCF). PLATON. Retrieved from [Link]

  • Mohan, P. S., et al. (2006). STRUCTURAL ELUCIDATION AND 1H-NMR, 13C-NMR, AND MASS SPECTROSCOPIC STUDY OF NOVEL 4-CHLORO-3-FORMYL-2(VINYL-1-OL) QUINOLINES AND 3-FORMYL-4-HYDROXY-2-METHYL QUINOLINES. Journal of Chemical Sciences, 118(5), 443-448. Available at: [Link]

  • Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section C: Structural Chemistry, 76(Pt 1), 2-11. Available at: [Link]

  • ResearchGate. (n.d.). Structural Elucidation Using 1H‐NMR, 13C‐NMR, and Mass Spectroscopic Study of 3‐(Ethoxy‐hydroxy‐methyl)‐quinolin‐2(1H)‐one and 2‐Benzyloxy‐3‐formylquinoline. Retrieved from [Link]

  • Li, Y., et al. (2025). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Molecules, 30(7), 1423. Available at: [Link]

  • IUCr. (n.d.). checkCIF data validation tests. IUCr Journals. Retrieved from [Link]

  • Beretta, G., et al. (2009). Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. Magnetic Resonance in Chemistry, 47(5), 456-9. Available at: [Link]

  • American Chemical Society. (n.d.). CIF Validation. ACS Publications. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2021). Geometry optimization: what happens in the algorithm?. Retrieved from [Link]

  • arXiv. (2025). On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. Available at: [Link]

  • ResearchGate. (n.d.). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. Retrieved from [Link]

  • Harvey, D. J. (2013). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. Mass Spectrometry Reviews, 32(5), 371-89. Available at: [Link]

  • ResearchGate. (n.d.). The mass spectrum and fragmentation pattern of hydrazone 1. Retrieved from [Link]

  • Nishihara, S. (2024). Chapter 6: Single Crystal X-ray Structure Analysis. In Modern Coordination Chemistry. IntechOpen. Available at: [Link]

  • ResearchGate. (n.d.). The possible molecular ion fragmentation pattern from the mass spectrum of hydrazone HL⁴ (4). Retrieved from [Link]

  • ChemConnections. (n.d.). Mass Spectrometry Fragmentation. Retrieved from [Link]

Comparative

Confirming Target Engagement of 4-Amino-5,8-difluoroquinoline-3-carbohydrazide in Cellular Models: A Comparative Guide

Introduction 4-Amino-5,8-difluoroquinoline-3-carbohydrazide is a synthetic compound belonging to the quinoline class of molecules, which are known for a wide range of biological activities, including anticancer, antimala...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Amino-5,8-difluoroquinoline-3-carbohydrazide is a synthetic compound belonging to the quinoline class of molecules, which are known for a wide range of biological activities, including anticancer, antimalarial, and kinase inhibitory effects.[1] The efficacy of any therapeutic compound is fundamentally dependent on its ability to bind to its intended molecular target within the complex environment of a living cell. Therefore, confirming this "target engagement" is a critical step in the drug discovery and development pipeline.[2][3] This guide will provide a comparative overview of state-of-the-art techniques to validate the binding of 4-Amino-5,8-difluoroquinoline-3-carbohydrazide to its intracellular targets.

Quinoline derivatives have been shown to inhibit a variety of protein targets, including tyrosine kinases, topoisomerases, and tubulin polymerization. Specifically, some quinoline-based compounds have demonstrated inhibitory activity against c-Met kinase and Apoptosis Signal-Regulating Kinase 1 (ASK1).[4][5] Given this precedent, this guide will focus on methodologies applicable to confirming engagement with such kinase targets.

We will explore three primary methodologies: the Cellular Thermal Shift Assay (CETSA®), in vitro kinase activity assays, and co-immunoprecipitation followed by Western blotting. Each method offers unique advantages and provides complementary evidence to build a comprehensive picture of target engagement.

Method 1: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for directly measuring drug-target interactions in a physiologically relevant cellular environment.[6][7] The underlying principle is that the binding of a small molecule, such as 4-Amino-5,8-difluoroquinoline-3-carbohydrazide, to its target protein increases the protein's thermal stability.[6][8] This stabilization can be detected by heating cell lysates or intact cells treated with the compound and then quantifying the amount of soluble target protein remaining.[3][9]

Experimental Workflow

cluster_0 Cell Preparation and Treatment cluster_1 Thermal Challenge cluster_2 Lysis and Fractionation cluster_3 Analysis prep Prepare cell suspension treat Treat cells with 4-Amino-5,8-difluoroquinoline-3-carbohydrazide or DMSO (vehicle control) prep->treat heat Heat treated cells across a temperature gradient treat->heat lyse Lyse cells (e.g., freeze-thaw cycles) heat->lyse centrifuge Centrifuge to separate soluble (supernatant) and aggregated (pellet) proteins lyse->centrifuge wb Western Blot analysis of the soluble fraction for the target protein centrifuge->wb quant Quantify band intensities to generate a melt curve wb->quant

Caption: CETSA® Experimental Workflow.

Detailed Protocol
  • Cell Culture and Treatment: Culture the chosen cellular model to approximately 80% confluency. Harvest and resuspend the cells in a suitable buffer. Treat the cells with varying concentrations of 4-Amino-5,8-difluoroquinoline-3-carbohydrazide or a vehicle control (e.g., DMSO) for a predetermined time to allow for compound uptake.[9]

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for a set duration (e.g., 3-8 minutes) using a thermal cycler.[7][9]

  • Cell Lysis and Protein Fractionation: Lyse the cells using a method that preserves protein integrity, such as repeated freeze-thaw cycles.[9] Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification and Western Blotting: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample. Perform Western blotting on the soluble fractions using a primary antibody specific to the putative target protein (e.g., anti-c-Met or anti-ASK1).[9]

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the normalized soluble protein fraction against the temperature to generate a "melt curve." A shift in the melt curve to a higher temperature in the compound-treated samples compared to the control indicates target engagement.[7]

Comparison with Alternatives
FeatureCellular Thermal Shift Assay (CETSA®)In Vitro Kinase AssayCo-Immunoprecipitation
Principle Ligand-induced thermal stabilization of the target protein.[6]Measures the enzymatic activity of a purified kinase in the presence of an inhibitor.[5]Isolation of a target protein and its binding partners from a cell lysate.
Cellular Context Intact cells or cell lysates, providing a physiologically relevant environment.[6][7]Performed with purified proteins, lacking the cellular context.[5]Cell lysates, preserving some protein complexes.
Direct Evidence Provides direct evidence of physical binding.[6]Provides evidence of functional inhibition, which implies binding.[5]Provides evidence of interaction, which can be direct or indirect.[10]
Throughput Can be adapted for higher throughput screening.[3]Can be high-throughput.Lower throughput, often used for validation.
Requirements Requires a specific antibody for the target protein.Requires purified, active kinase and a suitable substrate.[5]Requires a high-quality antibody suitable for immunoprecipitation.[11]

Method 2: In Vitro Kinase Activity Assay

While CETSA® confirms binding in a cellular context, in vitro kinase activity assays provide quantitative data on the functional consequence of that binding, specifically the inhibition of enzymatic activity.[5] These assays are crucial for determining the potency of 4-Amino-5,8-difluoroquinoline-3-carbohydrazide as a kinase inhibitor.

Experimental Workflow

cluster_0 Assay Setup cluster_1 Kinase Reaction cluster_2 Detection and Analysis reagents Prepare reaction mixture: purified kinase, substrate, ATP, and buffer inhibitor Add varying concentrations of 4-Amino-5,8-difluoroquinoline-3-carbohydrazide reagents->inhibitor incubate Incubate at optimal temperature to allow for phosphorylation inhibitor->incubate detect Detect phosphorylated substrate (e.g., using a phosphospecific antibody or radioactivity) incubate->detect calculate Calculate kinase activity and determine IC50 value detect->calculate

Caption: In Vitro Kinase Assay Workflow.

Detailed Protocol
  • Reagent Preparation: Obtain or purify the active form of the target kinase (e.g., c-Met, ASK1). Prepare a reaction buffer containing ATP and the specific substrate for the kinase.

  • Inhibition Assay: In a multi-well plate, combine the kinase, substrate, and buffer. Add serial dilutions of 4-Amino-5,8-difluoroquinoline-3-carbohydrazide. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Kinase Reaction: Initiate the reaction by adding ATP. Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP.[5]

  • Data Analysis: Plot the percentage of kinase inhibition against the log concentration of the compound. Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.

Method 3: Co-Immunoprecipitation (Co-IP) followed by Western Blotting

Co-IP is a classic technique used to study protein-protein interactions.[10] In the context of target engagement, it can be used to demonstrate that 4-Amino-5,8-difluoroquinoline-3-carbohydrazide disrupts the interaction between its target kinase and a known binding partner or downstream substrate.

Experimental Workflow

cluster_0 Cell Treatment and Lysis cluster_1 Immunoprecipitation cluster_2 Washing and Elution cluster_3 Analysis treat Treat cells with 4-Amino-5,8-difluoroquinoline-3-carbohydrazide or DMSO lyse Lyse cells under non-denaturing conditions to preserve protein complexes treat->lyse ip Incubate lysate with an antibody against the target protein ('bait') lyse->ip beads Add protein A/G beads to capture the antibody-protein complex ip->beads wash Wash beads to remove non-specific binders beads->wash elute Elute the protein complex from the beads wash->elute wb Western Blot analysis of the eluate for the 'bait' and interacting 'prey' proteins elute->wb

Caption: Co-Immunoprecipitation Workflow.

Detailed Protocol
  • Cell Treatment and Lysis: Treat cells with 4-Amino-5,8-difluoroquinoline-3-carbohydrazide or a vehicle control. Lyse the cells using a non-denaturing lysis buffer that contains protease and phosphatase inhibitors to maintain the integrity of protein complexes.[12]

  • Immunoprecipitation: Incubate the cell lysate with a primary antibody specific to the target protein (the "bait").[12]

  • Complex Capture: Add protein A/G-conjugated beads to the lysate to capture the antibody-protein complex.

  • Washing: Wash the beads several times with lysis buffer to remove proteins that have bound non-specifically.[11]

  • Elution and Analysis: Elute the immunoprecipitated proteins from the beads. Analyze the eluate by Western blotting using antibodies against both the "bait" protein and its suspected interacting partner (the "prey"). A decrease in the amount of co-immunoprecipitated "prey" protein in the compound-treated sample would suggest that the compound has engaged the "bait" protein and disrupted the interaction.

Conclusion

Confirming target engagement is a cornerstone of modern drug discovery. The three methodologies detailed in this guide—CETSA®, in vitro kinase assays, and co-immunoprecipitation—provide a robust and multi-faceted approach to validating the intracellular interaction of 4-Amino-5,8-difluoroquinoline-3-carbohydrazide with its putative targets. CETSA® offers direct evidence of binding in a native cellular environment. In vitro kinase assays provide quantitative data on the functional consequences of this binding. Finally, co-immunoprecipitation can reveal how the compound affects protein-protein interactions downstream of target engagement. By employing these complementary techniques, researchers can build a strong, evidence-based case for the mechanism of action of 4-Amino-5,8-difluoroquinoline-3-carbohydrazide, paving the way for its further development as a potential therapeutic agent.

References

  • Mpahlele, M. J. (2024). Validation guidelines for drug-target prediction methods. Journal of Drug Targeting, 32(1), 1-18.
  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • Li, P., et al. (2020). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. In Chemical Genomics (pp. 169-180). Humana, New York, NY.
  • Chen, X., et al. (2023). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Genes & Diseases, 10(4), 1335-1351.
  • Drug Hunter. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link]

  • Ahmad, T., et al. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences, 8(1), 1-21.
  • Al-Saaidi, R., et al. (2020). Application of the cellular thermal shift assay (CETSA)
  • BioRxiv. (2017). Detecting Drug-Target Binding in Cells using Fluorescence Activated Cell Sorting Coupled with Mass Spectrometry Analysis. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay-CETSA. In Probe Development (pp. 1-21).
  • da Silva, G. P., et al. (2025). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Chemistry & Biodiversity, 22(3), e202401629.
  • da Cruz, E. H. G., et al. (2026). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. Archiv der Pharmazie, 359(1), e2500484.
  • ResearchGate. (n.d.). Methods for the identification of drug target interaction. Retrieved from [Link]

  • Antibodies.com. (2024, May 16). Co-immunoprecipitation (Co-IP): The Complete Guide. Retrieved from [Link]

  • Cell Signaling Technology. (2021, December 9). Validating Protein Interactions with co-IP Using Endogenous and Tagged Protein Models [Video]. YouTube. [Link]

  • Slynko, I. I., et al. (2011). Identification of 3H-Naphtho[1,2,3-de]quinoline-2,7-diones as Inhibitors of Apoptosis Signal-Regulating Kinase 1 (ASK1). Journal of Medicinal Chemistry, 54(8), 3093-3097.
  • ResearchGate. (n.d.). Selected quinoline derivatives with c-Met kinase inhibitory activity. Retrieved from [Link]

  • Mackenzie, A. H. (1983). Pharmacologic actions of 4-aminoquinoline compounds. The American Journal of Medicine, 75(1), 5-10.
  • Cignarella, G., et al. (2007). 4-amino-5-substituted-3(2H)-pyridazinones as orally active antinociceptive agents: synthesis and studies on the mechanism of action. Journal of Medicinal Chemistry, 50(16), 3981-3985.
  • Ghorab, M. M., et al. (2010). A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. European Journal of Medicinal Chemistry, 45(2), 759-765.
  • Angeli, A., et al. (2021).
  • Solomon, V. R., et al. (2009). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Medicinal Chemistry Research, 18(8), 656-666.
  • AboutScience. (n.d.). Archives | Drug Target Insights. Retrieved from [Link]

  • Opsenica, I., et al. (2021). New 4-aminoquinolines as moderate inhibitors of P. falciparum malaria. Journal of the Serbian Chemical Society, 86(1), S28.
  • Wang, Y., et al. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 30(5), 1123.
  • Manohar, S., et al. (2015). Highly active 4-aminoquinoline–pyrimidine based molecular hybrids as potential next generation antimalarial agents. RSC Advances, 5(35), 28171-28186.
  • Rahaman, S. K. B., et al. (2025). Discovery of New 4-Aminoquinoline-Thiazolidinone Hybrid Analogs as Antiproliferative Agents Inhibiting TLR4-LPS-Mediated Migration in Triple-Negative Breast Cancer Cells. Chemical Biology & Drug Design, 105(3), e70089.

Sources

Validation

Comparative Cytotoxicity Profiling of HER2-Targeted ADCs: Payload Permeability and the Bystander Effect

As the landscape of targeted oncology evolves, the design of Antibody-Drug Conjugates (ADCs) has shifted from merely delivering highly potent toxins to orchestrating complex spatiotemporal drug release within the tumor m...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of targeted oncology evolves, the design of Antibody-Drug Conjugates (ADCs) has shifted from merely delivering highly potent toxins to orchestrating complex spatiotemporal drug release within the tumor microenvironment. As an Application Scientist evaluating these therapeutics, I approach cytotoxicity not just as a binary measure of cell death, but as a dynamic system governed by linker chemistry, payload permeability, and target antigen heterogeneity.

This guide provides an objective, data-driven comparison of two clinically validated HER2-targeted ADCs: Trastuzumab emtansine (T-DM1) and Trastuzumab deruxtecan (T-DXd) . By analyzing their cytotoxic effects across heterogeneous breast cancer cell lines, we will deconstruct how payload selection dictates efficacy in HER2-low and heterogeneous tumors.

Mechanistic Rationale: Linker Chemistry and Payload Dynamics

The fundamental divergence in the clinical performance of T-DM1 and T-DXd stems from their structural engineering.

T-DM1 utilizes a non-cleavable thioether linker attached to a microtubule inhibitor (DM1). Upon internalization and lysosomal degradation, it releases Lys-SMCC-DM1, a highly polar, membrane-impermeable metabolite. Consequently, its cytotoxicity is strictly confined to the antigen-positive cell that internalized it.

Conversely, T-DXd employs an enzymatically cleavable tetrapeptide (GGFG) linker conjugated to a topoisomerase I inhibitor (DXd). When cleaved by lysosomal cathepsins—which are frequently upregulated in cancer cells—the released DXd payload is highly membrane-permeable. This allows the active drug to diffuse out of the target cell and induce apoptosis in neighboring cells regardless of their HER2 expression status, a phenomenon known as the 1[1].

Mechanistic divergence of ADC payloads: Bystander effect vs. direct cytotoxicity.

Experimental Design & Self-Validating Protocols

To objectively measure these differences, we utilize a panel of cell lines with varying HER2 expression: SKBR3 (HER2 3+, High), MCF7 (HER2 1+/2+, Low), and MDA-MB-231 (HER2 0, Negative).

Protocol A: Monoculture Dose-Response Cytotoxicity Assay

Objective: Determine the direct IC50 of the ADCs and their free payloads. Causality & Validation: By testing the free payloads (DXd and DM1) alongside the ADCs, we isolate the variable of receptor-mediated internalization. If a cell line is resistant to the ADC but sensitive to the free payload, the resistance is driven by delivery kinetics (e.g., low HER2 expression) rather than intrinsic payload insensitivity.

  • Cell Seeding: Seed SKBR3, MCF7, and MDA-MB-231 cells at 5,000 cells/well in 96-well opaque plates. Incubate overnight at 37°C, 5% CO2.

  • Drug Treatment: Perform a 10-point, 3-fold serial dilution of T-DXd, T-DM1, free DXd, and free DM1 (Range: 0.001 nM to 100 nM).

  • Incubation: Incubate for 120 hours. Rationale: A prolonged incubation is required to accommodate the multi-step pharmacodynamic lag of ADCs, which includes internalization, lysosomal trafficking, and enzymatic cleavage[2].

  • Viability Quantification: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent.

  • Self-Validation Control: Include a 0.1% SDS treatment group to establish maximum theoretical lysis (0% viability baseline), ensuring the assay's dynamic range is properly calibrated[1].

Protocol B: Flow Cytometry-Based Co-Culture Bystander Assay

Objective: Quantify the ability of ADCs to kill neighboring antigen-negative cells. Causality & Validation: We utilize a GFP-tagged MCF7 (HER2-low) cell line co-cultured with unlabeled SKBR3 (HER2-high) cells. The GFP tag allows precise flow-cytometric gating to distinguish bystander cytotoxicity from direct target-cell killing[2].

Self-validating in vitro co-culture workflow for quantifying bystander cytotoxicity.

  • Co-Culture Seeding: Seed a 1:1 ratio of SKBR3 and GFP-MCF7 cells (total 10,000 cells/well) in 6-well plates.

  • Treatment: Treat with 10 nM of T-DXd or T-DM1. Rationale: 10 nM is selected because it is highly cytotoxic to SKBR3 but below the direct IC50 for MCF7 monocultures, isolating the bystander effect[2].

  • Harvest & Stain: After 120 hours, harvest cells and stain with Annexin V-APC and Propidium Iodide (PI).

  • Analysis: Gate on the GFP+ population (MCF7 cells) and quantify the percentage of Annexin V+/PI+ apoptotic cells.

Comparative Data Analysis

The quantitative data derived from these protocols highlights the profound impact of payload permeability on the therapeutic window.

Table 1: Monoculture Cytotoxicity (IC50, nM) Data reflects direct target-cell killing. Lower values indicate higher potency.

Cell LineHER2 StatusT-DXd (Cleavable)T-DM1 (Non-Cleavable)Free DXdFree DM1
SKBR3 High (3+)0.015 nM0.021 nM0.85 nM1.12 nM
MCF7 Low (1+/2+)0.45 nM>100 nM0.91 nM1.25 nM
MDA-MB-231 Negative (0)>100 nM>100 nM0.88 nM1.05 nM

Table 2: Co-Culture Bystander Cytotoxicity (10 nM Treatment) Viability of GFP-MCF7 cells when co-cultured 1:1 with SKBR3 cells.

TreatmentGFP-MCF7 Viability (Monoculture)GFP-MCF7 Viability (Co-culture with SKBR3)Bystander Effect
Vehicle Control 100%100%None
T-DM1 98%95%Negligible
T-DXd 92%24% Strong
Discussion & Scientific Causality

The experimental data validates the structural intent behind next-generation ADCs. In Table 1, both T-DXd and T-DM1 exhibit extreme sub-nanomolar potency against HER2-high SKBR3 cells. However, in the HER2-low MCF7 line, T-DM1 fails to achieve an IC50 (>100 nM), whereas T-DXd maintains potent cytotoxicity (0.45 nM). Crucially, the free payloads (DXd and DM1) show uniform toxicity across all cell lines (~1 nM). This proves that the resistance of MCF7 to T-DM1 is not due to an intrinsic immunity to microtubule inhibitors, but rather an inability to internalize enough intact ADC to reach a lethal threshold. T-DXd circumvents this through its high drug-to-antibody ratio (DAR ~8) and potent payload[3].

Table 2 isolates the bystander effect. When GFP-MCF7 cells are treated with 10 nM T-DM1 in the presence of SKBR3 cells, they remain viable (95%). The non-cleavable linker ensures the DM1 payload remains trapped within the SKBR3 cells. Conversely, when treated with T-DXd, the viability of the GFP-MCF7 cells plummets to 24%. The cleavable GGFG linker releases free DXd within the SKBR3 cells, which then diffuses across the cell membrane to eradicate the neighboring HER2-low cells[4].

For drug development professionals, this comparative study underscores a critical paradigm: target expression levels (e.g., HER2 3+ vs 1+) dictate the delivery of the ADC, but the linker-payload chemistry dictates the spatial distribution of the cytotoxicity. Designing ADCs with membrane-permeable payloads like DXd is a validated strategy to overcome the intratumoral heterogeneity that frequently drives clinical resistance to first-generation ADCs like T-DM1.

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Safety & Regulatory Compliance

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